3-epi-29-hydroxystelliferin A

Descripción

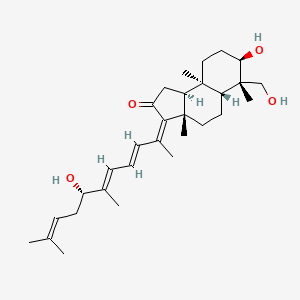

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H46O4 |

|---|---|

Peso molecular |

470.7 g/mol |

Nombre IUPAC |

(3Z,3aS,5aR,6S,7R,9aR,9bS)-7-hydroxy-3-[(3E,5E,7S)-7-hydroxy-6,10-dimethylundeca-3,5,9-trien-2-ylidene]-6-(hydroxymethyl)-3a,6,9a-trimethyl-1,4,5,5a,7,8,9,9b-octahydrocyclopenta[a]naphthalen-2-one |

InChI |

InChI=1S/C30H46O4/c1-19(2)11-12-22(32)20(3)9-8-10-21(4)27-23(33)17-25-28(5)16-14-26(34)30(7,18-31)24(28)13-15-29(25,27)6/h8-11,22,24-26,31-32,34H,12-18H2,1-7H3/b10-8+,20-9+,27-21+/t22-,24+,25-,26+,28-,29-,30+/m0/s1 |

Clave InChI |

MXUIOSVDOIQSRC-VEQFRMPZSA-N |

SMILES isomérico |

CC(=CC[C@@H](/C(=C/C=C/C(=C/1\C(=O)C[C@@H]2[C@@]1(CC[C@@H]3[C@@]2(CC[C@H]([C@]3(C)CO)O)C)C)/C)/C)O)C |

SMILES canónico |

CC(=CCC(C(=CC=CC(=C1C(=O)CC2C1(CCC3C2(CCC(C3(C)CO)O)C)C)C)C)O)C |

Sinónimos |

3-epi-29-hydroxystelliferin A |

Origen del producto |

United States |

Isolation and Elucidation of 3 Epi 29 Hydroxystelliferin a

Natural Sources and Ecological Considerations

The primary producers of 3-epi-29-hydroxystelliferin A are marine sponges, sessile filter-feeding animals known for producing a wide array of bioactive secondary metabolites. scamit.org

Marine Sponge Genera as Producers

Initial reports identified the marine sponge Stelletta globostellata as a source of this compound. nih.govacs.orgmdpi.comresearchgate.netnih.gov This species, collected off Mage-jima Island in Japan, was found to contain a series of isomalabaricane triterpenes, including this compound. nih.govmdpi.comnih.govmdpi.com Another significant producer is the sponge genus Jaspis. A specimen of Jaspis sp. collected in the South Pacific Ocean also yielded this compound, alongside other related compounds. mdpi.comnih.govmdpi.com

However, recent taxonomic re-examinations of voucher specimens have revealed that many sponges previously identified as Jaspis and Stelletta species are, in fact, Rhabdastrella globostellata. diva-portal.org This suggests that Rhabdastrella globostellata is a major and perhaps primary source of isomalabaricane triterpenes, including this compound. diva-portal.org

Challenges in Taxonomic Identification of Producer Organisms and Voucher Specimen Integrity

The accurate identification of sponge species is a significant challenge in marine natural product research. scamit.orgresearchgate.netresearchgate.net Sponges often lack distinct morphological features, leading to a high potential for misidentification. researchgate.netresearchgate.netplos.org The classification of sponges relies heavily on the analysis of their skeletal elements, known as spicules, which can be similar across different genera like Jaspis, Geodia, Stelletta, and Rhabdastrella, increasing the likelihood of incorrect assignment. diva-portal.org

The integrity and re-examination of voucher specimens—preserved samples of the collected organism—are crucial for verifying the identity of the producing organism. nih.govresearchgate.netgov.bc.ca A comprehensive review of studies on isomalabaricane triterpenes found that a significant percentage of the voucher specimens were misidentified. diva-portal.org Specifically, sponges reported as Jaspis and Stelletta were often re-identified as Rhabdastrella globostellata. diva-portal.org This highlights the critical need for rigorous taxonomic verification and the maintenance of accessible voucher collections to ensure the accuracy of natural product sourcing. nih.govgov.bc.caeuropa.eu The small size of many invertebrate voucher specimens and the need to preserve their morphological integrity can also pose challenges for DNA extraction and subsequent molecular identification. environment.govt.nz

Biogeographical Distribution of Producer Species

The producer species of this compound and related compounds have a widespread distribution in the Indo-Pacific region. Stelletta globostellata has been reported from locations including Mage-jima Island, Japan. nih.govmdpi.commdpi.com The World Porifera Database shows records of Rhabdastrella globostellata (which includes former Stelletta globostellata identifications) in the Eastern China Sea, North Pacific Ocean, and near Singapore. marinespecies.org The species has also been documented in the Andaman and Nicobar Islands and Indonesia. nus.edu.sg

Specimens of Jaspis sp. that produce these compounds have been collected from the South Pacific Ocean, including Tonga. nih.govmdpi.com The genus Jaspis is known to occur in various reef environments, from inner bay sites to outer bay and offshore locations in regions like the West-Java sea in Indonesia. wiley.commarinespecies.org The broad distribution of these sponge genera across different marine environments underscores the potential for discovering novel analogs of this compound.

Advanced Separation and Purification Methodologies

The isolation of this compound from the complex chemical matrix of a marine sponge extract requires a multi-step approach involving advanced separation techniques.

Chromatographic Techniques for Complex Mixture Resolution

The general workflow for isolating marine natural products like this compound begins with the extraction of the sponge material using organic solvents. nih.govresearchgate.netslideshare.net The resulting crude extract is then subjected to a series of chromatographic separations to resolve the complex mixture of compounds. nih.govcmfri.org.in

A common initial step is solvent partitioning, where the crude extract is separated into fractions based on polarity. acs.orgthieme-connect.com For the isolation of this compound from Stelletta globostellata, the ethanol (B145695) extract was partitioned to yield n-hexane, aqueous methanol (B129727), and water fractions. acs.org

The active fractions are then purified using various column chromatography techniques. cmfri.org.inalfa-chemistry.com These can include:

Flash Chromatography: Often used for initial separation of the partitioned fractions. acs.org

Gel Filtration Chromatography: Separates molecules based on their size. acs.org

High-Performance Liquid Chromatography (HPLC): A high-resolution technique crucial for the final purification of individual compounds. Reversed-phase HPLC, using stationary phases like ODS (octadecylsilane) and phenylhexyl, is frequently employed. acs.orgnih.govthieme-connect.com Multiple rounds of HPLC with different solvent systems are often necessary to obtain the pure compound. acs.org

Other advanced chromatographic methods used in marine natural product isolation include Countercurrent Chromatography (CCC) and Thin-Layer Chromatography (TLC). alfa-chemistry.com

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a powerful strategy used to target and isolate bioactive compounds from a complex mixture. nih.govjbarbiomed.comresearchgate.net This approach involves testing the biological activity of the crude extract and its subsequent fractions at each stage of the separation process. nih.govbrieflands.com The fractions that exhibit the desired activity are then prioritized for further purification.

In the case of the isomalabaricane triterpenes from Stelletta globostellata, a bioassay monitoring morphological changes in rat fibroblasts was used to guide the isolation process. acs.org The crude extract induced unusual cellular characteristics, and this activity was tracked through the fractionation steps, leading to the isolation of this compound and other related active compounds. nih.govacs.org Similarly, the isolation of related compounds from Jaspis sp. was guided by their antiproliferative activity against melanoma cells. nih.gov This targeted approach significantly enhances the efficiency of discovering and isolating compounds with specific biological functions.

Data Tables

Table 1: Producer Organisms of this compound and Related Isomalabaricane Triterpenes

| Genus/Species | Original Identification | Re-identified as | Location of Collection | Reference(s) |

| Stelletta globostellata | Stelletta globostellata | Rhabdastrella globostellata | Mage-jima Island, Japan | nih.gov, acs.org, mdpi.com, diva-portal.org |

| Jaspis sp. | Jaspis sp. | Rhabdastrella globostellata | South Pacific Ocean | mdpi.com, nih.gov, diva-portal.org, mdpi.com |

| Rhabdastrella globostellata | Rhabdastrella globostellata | - | Fiji | mdpi.com |

Table 2: Chromatographic Methods Used in the Isolation of this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Purpose in Isolation | Reference(s) |

| Solvent Partitioning | - | n-hexane, MeOH-H₂O, H₂O | Initial fractionation of crude extract | acs.org |

| ODS Flash Chromatography | ODS (Octadecylsilane) | Not specified | Further separation of active fraction | acs.org |

| Gel Filtration | Not specified | Not specified | Size-based separation | acs.org |

| Reversed-Phase HPLC | ODS, Phenylhexyl | Acetonitrile (B52724)/Water, Methanol/Ammonium Acetate | Final purification of the compound | acs.org |

Spectroscopic and Spectrometric Approaches for Structural Determination

The determination of the precise structure of this compound was a meticulous process that relied on a suite of advanced analytical methods. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chiroptical methods was instrumental in piecing together its molecular puzzle. These techniques, used in concert, allowed researchers to define not only the connectivity of atoms but also their spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Framework and Proton Linkages

NMR spectroscopy served as the cornerstone for elucidating the planar structure of this compound. Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, and NOESY) NMR experiments, scientists were able to map out the carbon skeleton and the intricate network of proton-proton and proton-carbon correlations.

The ¹H and ¹³C NMR spectra of this compound were found to be very similar to those of its co-isolated isomers, such as 29-hydroxystelliferin D, indicating a shared isomalabaricane core. acs.org The key distinction for this compound arose from the splitting pattern of the proton at the C-3 position. The observed coupling constants for H-3 suggested an equatorial orientation, which was a significant deviation from its epimer and crucial for its structural assignment. acs.org

Detailed analysis of the Heteronuclear Multiple Bond Correlation (HMBC) spectrum was vital in establishing the connectivity between different parts of the molecule. For instance, correlations from the protons of the hydroxymethyl group at C-4 to neighboring carbons confirmed its position. acs.org Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provided through-space correlations between protons, which helped to define the relative stereochemistry of the tricyclic core of the molecule. acs.org

Table 1: ¹H NMR Data for this compound (Data inferred from closely related isomers)

| Position | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | --- | br s |

| H-29a | --- | d |

| H-29b | --- | d |

| ... | ... | ... |

Table 2: ¹³C NMR Data for this compound (Data inferred from closely related isomers)

| Position | Chemical Shift (δ) ppm |

| C-1 | --- |

| C-2 | --- |

| C-3 | --- |

| C-4 | --- |

| C-29 | --- |

| ... | ... |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) was employed to determine the exact mass and elemental composition of this compound. The analysis yielded a molecular formula of C₃₀H₄₆O₃, which was consistent with its proposed triterpenoid (B12794562) structure. acs.org This technique provides a highly accurate mass measurement, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.

Advanced Chiroptical Methods for Absolute Stereochemistry Elucidation

Determining the absolute configuration of a chiral molecule like this compound is a critical final step in its structural elucidation. For the series of isomalabaricane triterpenes isolated from Stelletta globostellata, the absolute stereochemistry was successfully determined. acs.orgresearchgate.net

In the case of the closely related compound, 29-hydroxystelliferin D, the advanced Mosher method was utilized. acs.org This chemical derivatization technique, followed by ¹H NMR analysis, allows for the assignment of the absolute configuration of chiral secondary alcohols. While not explicitly detailed for this compound itself, the determination of the absolute stereochemistry for a closely related compound from the same biological source provides strong evidence for the absolute configuration of the entire series. The stereochemistry at the C-3 position, which defines this compound, was established based on NMR coupling constants, indicating its epimeric relationship to other members of the isolated compound family. acs.org

Biological Activities and Molecular Mechanisms of 3 Epi 29 Hydroxystelliferin a

Cell-Based Biological Activity Investigations

Research into the biological effects of 3-epi-29-hydroxystelliferin A and its close structural analogs has primarily utilized cell-based assays to determine their cytotoxic and antiproliferative potential.

Isomalabaricane triterpenes isolated from the marine sponge Jaspis sp., which include compounds structurally related to this compound, have demonstrated notable antiproliferative and cytotoxic activities against human melanoma (MALME-3M) and leukemia (MOLT-4) cell lines. nih.govmdpi.com While specific IC₅₀ values for this compound are not extensively detailed in the cited literature, data from closely related analogs provide significant insights. For instance, studies on a collection of these compounds revealed potent growth-inhibitory effects. nih.gov

Notably, 29-hydroxystelliferin A and stelliferin G were identified as highly potent against the MALME-3M melanoma cell line, with IC₅₀ values of 0.2 µM and 0.4 µM, respectively. mdpi.com In contrast, 29-hydroxystelliferin E and another related compound, 3-epi-29-hydroxystelliferin E, were found to be approximately ten times less potent. mdpi.com A similar pattern of activity was observed in assays using the MOLT-4 leukemia cell line. mdpi.com These findings underscore the potent cytotoxicity of the isomalabaricane scaffold, although direct data for the "A" epimer remains less specified.

A key study on compounds isolated from the marine sponge Stelletta globostellata identified this compound, alongside 29-hydroxystelliferin D and 3-epi-29-hydroxystelliferin E. science.gov This research highlighted a distinct biological effect on non-cancerous cells. When rat fibroblasts were treated with a low concentration (0.2 µM) of these compounds, including this compound, they exhibited significant and unusual morphological changes. science.gov These alterations were profound and ultimately led to cellular demise within a five-day period. science.gov This finding indicates that the compound's cytotoxic activity is not limited to cancer cells but also extends to fibroblast models, inducing distinct morphological aberrations before cell death.

A comparative analysis of structurally related isomalabaricane triterpenes reveals significant variation in potency. As mentioned, the difference in activity between 29-hydroxystelliferin A (IC₅₀ = 0.2 µM) and 3-epi-29-hydroxystelliferin E against MALME-3M cells was approximately tenfold. mdpi.com This suggests that subtle structural modifications, such as the epimerization at position 3 or variations in hydroxylation, can dramatically influence the cytotoxic potency of these compounds. The isomeric mixture of stelliferin G and 29-hydroxystelliferin A also demonstrated high inhibitory activity against the MALME-3M cell line, further emphasizing the potent nature of this structural class. mdpi.com

Table 1: Cytotoxic Activity of Isomalabaricane Triterpenes Against MALME-3M and MOLT-4 Cell Lines This table presents the half-maximal inhibitory concentration (IC₅₀) values for compounds structurally related to this compound.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 29-hydroxystelliferin A | MALME-3M (Melanoma) | 0.2 | mdpi.com |

| Stelliferin G | MALME-3M (Melanoma) | 0.4 | mdpi.com |

| 29-hydroxystelliferin E | MALME-3M (Melanoma) | ~2.0 (10-fold less potent than 29-hydroxystelliferin A) | mdpi.com |

| 3-epi-29-hydroxystelliferin E | MALME-3M (Melanoma) | ~2.0 (10-fold less potent than 29-hydroxystelliferin A) | mdpi.com |

| Isomalabaricane Triterpenes (general) | MOLT-4 (Leukemia) | Activity observed, trend similar to MALME-3M | mdpi.com |

Induction of Morphological Changes and Cellular Demise in Fibroblast Models

Exploration of Molecular Targets and Pathways

To understand the mechanisms underlying the observed biological activities, investigations have begun to explore the molecular targets and cellular pathways affected by these compounds.

The precise cellular signaling pathways disrupted by this compound have not been specifically elucidated in the available research. Many natural product-derived anticancer agents are known to interfere with critical signaling cascades such as the PI3K/Akt/mTOR and MAPK pathways, which regulate cell proliferation, survival, and apoptosis. mdpi.comwjgnet.com However, direct evidence linking this compound to the modulation of these or other specific pathways is currently lacking, representing an area for future research.

A plausible mechanism of action for this class of compounds involves the targeting of DNA replication and repair machinery. Research on other isomalabaricane triterpenoids has shown an interaction with DNA polymerase β, a key enzyme in the base excision repair pathway. nih.govmdpi.com Specifically, stelliferin riboside and 3-epi-29-acetoxystelliferin E, isolated from the sponge Rhabdastrella globostellata, were active in an assay that measured the stabilization of the covalent complex between DNA and DNA polymerase β. mdpi.comsci-hub.seresearchgate.net These compounds induced stabilization by 29% and 23%, respectively. sci-hub.seresearchgate.net

Given the structural similarity of this compound to these compounds, it is hypothesized that it may share this ability to interact with and stabilize the DNA-polymerase β complex. Such stabilization can stall the repair process, leading to the accumulation of DNA damage and ultimately triggering cell death. This proposed mechanism provides a potential explanation for the observed cytotoxic effects, although it requires direct experimental validation for this compound itself.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 29-hydroxystelliferin A |

| 29-hydroxystelliferin D |

| 29-hydroxystelliferin E |

| 3-epi-29-hydroxystelliferin E |

| 3-epi-29-acetoxystelliferin E |

| Stelliferin G |

| Stelliferin riboside |

Cellular Processes Affected (e.g., Cell Cycle Perturbation, Apoptosis Induction)

Isomalabaricane triterpenoids, the family to which this compound belongs, are recognized as potent and selective inducers of apoptosis in various cancer cell lines. acs.orgresearchgate.net This class of marine natural products has garnered significant attention for its ability to trigger programmed cell death, suggesting a specific mechanism of action rather than non-specific toxicity. researchgate.net The cytotoxic effects of these compounds are often linked to their capacity to initiate apoptotic pathways. mdpi.com For instance, related isomalabaricanes have been shown to activate the intrinsic apoptotic pathway. wjgnet.com

One of the identified molecular targets for some isomalabaricane triterpenoids is the DNA repair enzyme DNA polymerase β (pol β). nih.govrsc.org Certain compounds, such as stelliferin riboside and 3-epi-29-acetoxystelliferin E, have been observed to stabilize the binding of pol β to DNA. mdpi.comnih.gov This action can disrupt the normal DNA repair process, which may lead to the accumulation of DNA damage and subsequently trigger apoptosis. While direct studies on this compound's effect on the cell cycle and apoptosis are not detailed in the reviewed literature, the well-documented pro-apoptotic activity of its close structural relatives suggests it likely shares a similar mechanism of inducing cell death in susceptible cancer cells. acs.orgresearchgate.net

Comparative Biological Profiling with Related Isomalabaricane Triterpenes

The biological activity of isomalabaricane triterpenes is highly dependent on their specific chemical structures, with minor modifications leading to significant changes in potency. The unique trans-syn-trans fused 6,6,5-tricyclic core is considered critical for the cytotoxic activity of this family. acs.orgresearchgate.netminia.edu.egnih.gov

Structural Analogs and Their Differential Bioactivities (e.g., 29-hydroxystelliferin A, 29-hydroxystelliferin E, stelliferin G, 3-epi-29-hydroxystelliferin E)

A study on several isomalabaricane triterpenes isolated from the marine sponge Jaspis sp. provides a clear comparison of their cytotoxic activities against melanoma (MALME-3M) and leukemia (MOLT-4) cell lines. mdpi.comacs.orgnih.gov The compounds investigated include 29-hydroxystelliferin A, stelliferin G, 29-hydroxystelliferin E, and 3-epi-29-hydroxystelliferin E.

Research findings indicate that 29-hydroxystelliferin A and stelliferin G are the most potent growth inhibitors against the MALME-3M melanoma cell line, with IC₅₀ values of 0.2 µM and 0.4 µM, respectively. mdpi.com In contrast, 29-hydroxystelliferin E and its epimer, 3-epi-29-hydroxystelliferin E, were found to be approximately 10-fold less potent against the same cell line. acs.orgmdpi.com A similar trend in activity was observed in tests against MOLT-4 leukemia cells. acs.org This demonstrates a clear difference in bioactivity based on structural variations among these closely related analogs.

| Compound | Cell Line | IC₅₀ (µM) | Relative Potency |

|---|---|---|---|

| 29-hydroxystelliferin A | MALME-3M (Melanoma) | 0.2 mdpi.com | High |

| Stelliferin G | MALME-3M (Melanoma) | 0.4 mdpi.com | High |

| 29-hydroxystelliferin E | MALME-3M (Melanoma) | ~2.0 (10-fold less potent) acs.orgmdpi.com | Low |

| 3-epi-29-hydroxystelliferin E | MALME-3M (Melanoma) | ~2.0 (10-fold less potent) acs.orgmdpi.com | Low |

| Mixture: 29-hydroxystelliferin A / 29-hydroxystelliferin B | MALME-3M (Melanoma) | 0.11 µg/mL acs.org | High |

| Mixture: Stelliferin G / 13E-stelliferin G | MALME-3M (Melanoma) | 0.23 µg/mL acs.org | High |

Stereochemical Influence on Biological Efficacy

The observed differences in cytotoxicity among isomalabaricane analogs underscore the critical role of stereochemistry in their biological efficacy. The configuration of substituents on the tricyclic core and the side chain significantly impacts their potency. minia.edu.eg

The comparison between 29-hydroxystelliferin E and 3-epi-29-hydroxystelliferin E is particularly illustrative. acs.org These two compounds are epimers, differing only in the stereochemistry at the C-3 position of the A-ring. Since both exhibit similarly low potency compared to 29-hydroxystelliferin A and stelliferin G, it indicates that the specific stereochemical arrangement at C-3 in these two molecules is less favorable for cytotoxic activity. acs.orgmdpi.com

Furthermore, the structural differences between the highly potent compounds and the less potent ones highlight key structure-activity relationships. Stelliferin G possesses a hydroxyl group at C-3, while 29-hydroxystelliferin A has an acetyl group at the same position. acs.org In contrast, 29-hydroxystelliferin E is the 22-desacetyl derivative of 29-hydroxystelliferin A. acs.org This suggests that modifications in the side chain (at C-22) and the nature of the substituent at C-3 (hydroxyl vs. acetyl) are key determinants of biological activity. For some other isomalabaricanes, like globostellatic acids, acetylation of the C-3 hydroxyl group has been shown to decrease bioactivity, indicating that these structure-activity relationships can be highly specific to the particular compound series. mdpi.com The consistent finding is that the stereochemistry of the entire molecule, from the ring junctions to the peripheral substituents, collectively determines the ultimate biological efficacy. acs.orgminia.edu.eg

Chemical Synthesis and Structural Modifications

Total Synthesis Approaches to 3-epi-29-Hydroxystelliferin A

As of the latest available research, a completed total synthesis of this compound has not been reported in the scientific literature. However, the successful total syntheses of other closely related isomalabaricane triterpenoids, such as (±)-rhabdastrellic acid A and (±)-stelletin E, provide significant insights into the potential strategies and hurdles that would be encountered in the synthesis of this compound. Current time information in Bangalore, IN.researchgate.netmdpi.com

The paramount challenge in the synthesis of isomalabaricanes, including this compound, lies in the construction of the characteristic trans-syn-trans-fused perhydrobenz[e]indene core. researchgate.netsci-hub.se This specific stereochemical arrangement is exceptionally strained, forcing the central six-membered B-ring into an unfavorable twist-boat conformation. nih.govmdpi.comminia.edu.eg Achieving this thermodynamically disfavored geometry through chemical synthesis requires a departure from conventional cyclization strategies that typically yield more stable ring fusions.

The biogenesis of isomalabaricanes is thought to involve an incomplete cyclization of 2,3-oxidosqualene (B107256), leading to the distinctive 6-6-5 tricyclic system. sci-hub.se Replicating such a process in the lab with high stereocontrol is a significant obstacle. Furthermore, the molecule features multiple stereocenters, including the C-3 epimer and the hydroxylated C-29 position, which demand precise stereoselective transformations throughout the synthetic sequence. The presence of a polyunsaturated side chain also adds to the complexity, requiring careful handling to avoid unwanted isomerizations or reactions.

Based on the successful syntheses of related isomalabaricanes, a potential synthetic route to this compound would likely involve a convergent strategy. This would entail the separate synthesis of the complex tricyclic core and the polyene side chain, followed by their coupling at a late stage.

Key strategies for the tricyclic core synthesis may include:

Radical Polyene Cyclization: A reductive radical polyene cyclization has been effectively used to construct the strained tricyclic core of isomalabaricanes. researchgate.netmdpi.com

Oxidative Rautenstrauch Cycloisomerization: This unprecedented reaction has been a key step in forming part of the ring system. researchgate.netmdpi.com

Umpolung α-substitution: This strategy, involving a p-toluenesulfonylhydrazone with in situ reductive transposition, has been pivotal in overcoming challenges in ring construction. researchgate.netmdpi.com

Key intermediates would likely be:

A functionalized Wieland-Miescher ketone derivative to serve as a starting point for the A/B ring system.

A fully elaborated trans-syn-trans-perhydrobenz[e]indene core with appropriate handles for the attachment of the side chain.

A protected polyenylstannane or a similar organometallic species for the side chain, allowing for a late-stage cross-coupling reaction. acs.org

The final steps would involve the deprotection of the hydroxyl groups at the C-3 and C-29 positions and ensuring the correct stereochemistry at the C-3 position to yield the epi configuration.

Synthetic Challenges Due to Complex Stereochemistry and Polycyclic Nature

Semisynthesis of this compound Derivatives and Analogues

While the total synthesis remains an ongoing challenge, semisynthesis provides a valuable avenue to explore the chemical space around this compound and to generate derivatives for biological evaluation. By utilizing the naturally abundant isomalabaricanes as starting materials, chemists can introduce structural modifications to probe the structure-activity relationships.

One notable example is the preparation of 3-epi-29-acetoxystelliferin E , a close analogue of the target molecule. This compound was prepared as a semisynthetic derivative and has been instrumental in studies aimed at understanding the biological activity of this class of compounds. mdpi.com The synthesis of the 3-epi derivative of asiaticoside, another triterpenoid (B12794562), has also been reported, showcasing the feasibility of epimerization at the C-3 position. nih.govmdpi.com

The general approach for creating analogues of this compound would involve:

Isolation of a suitable isomalabaricane precursor from a marine sponge.

Chemical modification of the functional groups, such as esterification or etherification of the hydroxyl groups at C-3 and C-29.

Stereochemical manipulation, for instance, by oxidation of the C-3 hydroxyl group to a ketone followed by stereoselective reduction to obtain the desired epi isomer.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for the development of new therapeutic agents. SAR studies on isomalabaricanes have begun to shed light on the key pharmacophoric features.

The isomalabaricane scaffold itself, particularly the trans-syn-trans perhydrobenz[e]indene core, has been identified as a critical feature for the cytotoxic activity of these compounds. sci-hub.senih.gov This unique and strained geometry likely plays a significant role in the molecule's interaction with its biological targets.

The polyunsaturated side chain is another key determinant of activity. Modifications to the side chain can significantly impact cytotoxicity. For instance, the presence of a terminal δ-lactone ring or a carboxylic acid is common in many active stellettins. nih.gov The length and degree of unsaturation of the side chain are also believed to influence the biological response.

Pharmacophore modeling, although not yet extensively applied to this compound specifically, is a powerful tool that has been used for other complex natural products to identify essential structural motifs. frontiersin.org

The stereochemistry and functional groups at specific positions of the isomalabaricane skeleton have a profound impact on biological efficacy.

The C-3 Position: The stereochemistry of the hydroxyl group at C-3 is a significant factor. In a study comparing the cytotoxicity of various isomalabaricanes against melanoma (MALME-3M) and leukemia (MOLT-4) cell lines, notable differences in potency were observed between epimers. For example, 29-hydroxystelliferin E was found to be approximately 10-fold more potent than its C-3 epimer, 3-epi-29-hydroxystelliferin E . mdpi.com This suggests that the natural 3β-hydroxyl configuration is preferred for potent cytotoxicity in these cell lines. In other triterpenoid classes, glycosylation at the C-3 position has been shown to enhance cytotoxic activity in some cases, while in others, esterification has proven beneficial. nih.gov

The C-29 Position: The presence and nature of the substituent at C-29 also modulate activity. A comparison of the growth-inhibitory activities of several isomalabaricanes revealed that 29-hydroxystelliferin A and stelliferin G were the most potent against the MALME-3M melanoma cell line. mdpi.com The free hydroxyl group at C-29 appears to be important for activity, as its esterification in other triterpenoids has been shown to alter potency. nih.gov

The following interactive table summarizes the cytotoxic activity of this compound's parent compound and a related epimer, highlighting the importance of the stereochemistry at C-3.

| Compound | Cell Line | IC50 (µM) | Reference |

| 29-hydroxystelliferin A | MALME-3M | 0.2 | mdpi.com |

| 29-hydroxystelliferin E | MALME-3M | ~2.0 | mdpi.com |

| 3-epi-29-hydroxystelliferin E | MALME-3M | ~2.0 | mdpi.com |

| 29-hydroxystelliferin A | MOLT-4 | Potent | mdpi.com |

| 29-hydroxystelliferin E | MOLT-4 | Less Potent | mdpi.com |

| 3-epi-29-hydroxystelliferin E | MOLT-4 | Less Potent | mdpi.com |

These findings underscore the intricate nature of the structure-activity relationships within the isomalabaricane family. The precise orientation of the C-3 hydroxyl group and the presence of the C-29 hydroxyl function are key determinants of the cytotoxic potency of these fascinating marine natural products. Further synthetic and biological studies are needed to fully elucidate the pharmacophore and to guide the design of new, more effective anticancer agents based on the this compound scaffold.

Ecological and Biotechnological Significance

Role of 3-epi-29-Hydroxystelliferin A in Marine Ecosystems

Marine sponges, being sessile and often soft-bodied, have evolved sophisticated chemical defense mechanisms to thrive. The secondary metabolites they produce, or that are produced by their associated microorganisms, are critical for their survival. encyclopedia.pub

Secondary metabolites are a key component of a sponge's defense strategy against predators, competitors, and the settlement of fouling organisms. encyclopedia.pub The production of these compounds is often influenced by environmental stressors such as the presence of predators or competition for space. encyclopedia.pub While direct studies on the specific role of this compound as a defense compound are limited, the broader class of isomalabaricane triterpenes, to which it belongs, is recognized for its potent biological activities, including cytotoxicity. researchgate.netmdpi.com This cytotoxicity is a strong indicator of a defensive function, deterring predation by making the sponge unpalatable or toxic to potential consumers.

Furthermore, the surfaces of marine organisms are prime real estate for the settlement of larvae from other organisms, a process known as biofouling. This can be detrimental to the host by impeding feeding and respiration. Sponges are known to produce natural product antifoulants (NPAs) to prevent this overgrowth. nih.gov The cytotoxic nature of isomalabaricane triterpenes suggests a potential role in inhibiting the settlement and growth of fouling organisms on the surface of producer sponges like Stelletta globostellata and Jaspis species.

A significant portion of the secondary metabolites isolated from sponges are now believed to be produced by their symbiotic microorganisms, which can constitute a substantial fraction of the sponge's biomass. encyclopedia.pubnih.gov This symbiotic relationship is mutually beneficial, with the sponge providing a protected environment for the microbes, which in turn produce compounds that defend the host. mdpi.com

Research has suggested that symbiotic microorganisms may be involved in the generation of some isomalabaricane metabolites. mdpi.com For instance, the co-occurrence of certain α-pyrones in the sponge Stelletta tenuis with isomalabaricane-type triterpenoids has led to the hypothesis that these compounds may be oxidation products from the stellettins, potentially mediated by symbiotic fungi. mdpi.com The presence of isomalabaricane-related nor-terpenoids in sponge extracts also raises the possibility of enzymatic activity by the sponge or its microbial symbionts. mdpi.com While the direct production of this compound by a specific symbiont has not been confirmed, the evidence strongly points towards a collaborative biosynthetic effort between the sponge and its microbial partners.

Defensive Mechanisms Against Predation or Biofouling

Sustainable Bioproduction Strategies

The potent biological activities of many marine natural products, including this compound, make them highly attractive for pharmaceutical and other biotechnological applications. However, the supply of these compounds is often a major bottleneck, as harvesting from the wild is typically unsustainable and yields can be low. ird.fr This has spurred the development of alternative, sustainable production methods.

One of the most direct approaches to sustainably source sponge-derived natural products is through the aquaculture of the producer sponges themselves. ird.fr Marine sponge farming has been explored for various species, with some successes, particularly for bath sponges. ird.fr However, cultivating sponges for the production of specific bioactive compounds presents significant challenges.

The growth rates of many sponges are slow, and the production of secondary metabolites can be highly variable, influenced by environmental factors such as water quality, temperature, and nutrient availability. ird.frfrontiersin.org To date, no large-scale commercial aquaculture industry has been established specifically for the production of isomalabaricane triterpenes from Stelletta or Jaspis species. ird.fr Further research is needed to optimize culture conditions to maximize both sponge growth and the biosynthesis of target compounds like this compound.

Given the likely microbial origin of many sponge-derived natural products, cultivating the symbiotic microorganisms and inducing them to produce the desired compounds in fermenters is a highly promising strategy. nih.gov This approach circumvents the challenges of sponge aquaculture and offers the potential for large-scale, controlled, and sustainable production.

However, isolating and cultivating the correct symbiotic microorganism can be difficult, as many have specific and complex nutritional and environmental requirements that are not easily replicated in a laboratory setting. researchgate.net Furthermore, even if the producing microbe is successfully cultured, it may not produce the target compound in the absence of the specific cues it receives within the sponge host. Despite these hurdles, the isolation of various bioactive metabolite-producing microorganisms from sponges has been achieved, and this remains an active area of research. researchgate.net For isomalabaricanes, identifying and culturing the specific symbiont responsible for producing this compound is a critical first step.

Synthetic biology offers a powerful and increasingly feasible route to the sustainable production of complex natural products. This involves identifying the biosynthetic gene cluster responsible for the production of a target molecule, and then transferring it into a host organism, such as yeast or E. coli, that is easily grown in large-scale fermenters. nih.gov

The biosynthesis of triterpenes begins with the cyclization of 2,3-oxidosqualene (B107256). researchgate.net The specific enzymes involved, such as terpene cyclases and subsequent modifying enzymes (e.g., P450 monooxygenases), determine the final structure of the triterpenoid (B12794562). The plausible biosynthetic pathway for isomalabaricanes involves a series of hydroxylations, electrocyclizations, and other modifications of the initial carbocyclic skeleton. mdpi.com While the complete biosynthetic pathway for this compound has not yet been fully elucidated, advances in genomics and bioinformatics are accelerating the discovery of natural product biosynthetic gene clusters. Once identified, these genes can be engineered into a suitable chassis organism for heterologous expression and production. The total synthesis of some isomalabaricane triterpenoids has been achieved, which can also provide insights into potential biosynthetic routes and enable the production of these complex molecules. colab.ws

Advanced Analytical Methodologies for Detection and Quantification

Quantitative Analysis in Biological Matrices and Natural Extracts

The precise quantification of "3-epi-29-hydroxystelliferin A" in crude sponge extracts and other biological matrices is a challenging task, primarily due to the complexity of the matrix and the lack of commercially available analytical standards. However, modern analytical chemistry provides a robust toolkit for such purposes, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.

While a specific validated quantitative assay for "this compound" has not been detailed in the available literature, the general approach would involve a bioanalytical method validation. This process would establish key parameters to ensure the reliability of the results.

Methodological Approach:

Sample Preparation: The initial step involves the extraction of triterpenoids from the sponge tissue. This is typically achieved by maceration with organic solvents like methanol (B129727) or a mixture of dichloromethane (B109758) and methanol. nih.gov The resulting crude extract would then undergo further purification, often involving liquid-liquid partitioning and column chromatography to reduce matrix effects. researchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is employed to separate "this compound" from other co-extracted metabolites. researchgate.netrsc.org A C18 column with a gradient elution system of water and an organic solvent like acetonitrile (B52724) is a common setup. rsc.org

Detection and Quantification: Tandem mass spectrometry (MS/MS) offers the high selectivity and sensitivity required for quantification. High-resolution mass spectrometry (HRESIMS) is used to determine the exact mass and elemental composition of the molecule, confirming its identity. rsc.orgmdpi.com For quantification, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would be ideal. This involves selecting a specific precursor ion (the molecular ion of the compound) and monitoring for a specific product ion after fragmentation, a transition that is unique to the analyte of interest.

Challenges in Quantification:

A significant hurdle in the absolute quantification of "this compound" is the absence of a certified reference standard. In such cases, relative quantification is often performed, or a structurally related compound can be used as a surrogate standard. For a comprehensive analysis of total triterpenes, spectrophotometric methods, such as the vanillin-sulfuric acid assay, can be employed, although this approach lacks the specificity to quantify individual compounds. nih.gov

| Parameter | Description | Typical Method/Value |

| Linearity | The range of concentrations over which the detector response is proportional to the analyte concentration. | To be determined using a calibration curve with a suitable standard. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | e.g., 0.042 µg/mL (for total triterpenes by spectrophotometry) nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. | e.g., 0.14 µg/mL (for total triterpenes by spectrophotometry) nih.gov |

| Accuracy | The closeness of the measured value to the true value. | Typically expressed as a percentage recovery (e.g., 96.63% to 113.87%) nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Expressed as relative standard deviation (RSD), typically <15%. |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | Achieved through a combination of chromatographic separation and MS/MS detection. |

Metabolomic Profiling of Producer Organisms for Related Compounds

Metabolomic profiling of the producer organism, Rhabdastrella globostellata, provides a broader understanding of the chemical landscape in which "this compound" is synthesized. This approach aims to identify the full spectrum of related isomalabaricane triterpenoids and other secondary metabolites.

Techniques such as LC-MS/MS-based molecular networking are powerful tools for this purpose. nih.gov By analyzing the fragmentation patterns of ions in the mass spectrometer, it is possible to group structurally related molecules into clusters, even if their exact structures are unknown. This "dereplication" strategy helps to rapidly identify known compounds and highlight novel, yet-to-be-identified metabolites. nih.gov

Studies on R. globostellata have revealed a rich diversity of isomalabaricane triterpenes that are co-isolated with "this compound". These related compounds often feature variations in the side chain, the degree of oxidation, and the stereochemistry of the tricyclic core. rsc.org Furthermore, investigations into the metagenome of bacteria associated with R. globostellata have identified numerous biosynthetic gene clusters, including those for terpenes, suggesting that symbiotic microorganisms may play a role in the production of this chemical diversity. mdpi.com

| Compound Class | Specific Examples Isolated from Rhabdastrella globostellata | Analytical Techniques Used for Identification |

| Isomalabaricane Triterpenes | Stelliferin A, Stelliferin D, 29-hydroxystelliferin D, 3-epi-29-hydroxystelliferin E, Rhabdastrellin G, Isogeoditin A, (13E)-Isogeoditin A | HRESIMS, 1D and 2D NMR, ECD Spectra rsc.orgdntb.gov.ua |

| Isomalabaricane Glycosides | Rhabdastrelloside A, Rhabdastrelloside B | HRESIMS/MS, 1D and 2D NMR, GC-MS mdpi.com |

| Nitrogenous Isomalabaricanes | Hainanstelletin A | Spectroscopic data interpretation, chemical calculations mdpi.com |

| Nor-Isomalabaricanic Acids | Globostellatic acids A-D | Spectroscopic data, X-ray diffraction analysis researchgate.netnih.gov |

| α-Pyrone Derivatives | Rhabdastrenone D | HR-ESI-MS, 1D and 2D-NMR, ECD Spectra rsc.org |

Chemo-Taxonomic Applications for Sponge Identification

The distribution of secondary metabolites can be a powerful tool in the taxonomic classification of organisms, a field known as chemotaxonomy. Isomalabaricane triterpenoids, including "this compound", have played a significant role in resolving long-standing misidentifications within marine sponges.

For many years, these compounds were reported from sponges identified as belonging to the genera Jaspis and Stelletta. researchgate.net However, a comprehensive re-examination of voucher specimens from these studies revealed that many of these sponges were, in fact, misidentified and actually belonged to the genus Rhabdastrella, specifically Rhabdastrella globostellata. mdpi.comdiva-portal.org This taxonomic revision was largely based on the consistent presence of isomalabaricane triterpenes in these specimens, suggesting that this class of compounds is a chemotaxonomic marker for Rhabdastrella. mdpi.comdntb.gov.ua

This case highlights the importance of integrating chemical data with morphological and molecular analyses for accurate species identification. The unique chemical signature of a sponge can provide crucial clues to its phylogenetic relationships, especially in groups where morphological characteristics are highly variable or overlapping. While isomalabaricanes were once thought to be markers for a broader family, their distribution is now considered more restricted, primarily to Rhabdastrella species and possibly a few other closely related sponges. diva-portal.org

| Original Genus Identification | Revised Genus Identification | Key Chemotaxonomic Marker | Reference |

| Jaspis sp. | Rhabdastrella globostellata | Isomalabaricane Triterpenes | mdpi.comdiva-portal.org |

| Stelletta sp. | Rhabdastrella globostellata | Isomalabaricane Triterpenes | mdpi.comdiva-portal.org |

| Geodia globostellifera | Rhabdastrella globostellata | Isomalabaricane Triterpenes | mdpi.com |

Concluding Perspectives and Future Research Trajectories

Unresolved Questions in the Biological and Chemical Space of 3-epi-29-Hydroxystelliferin A

Despite the initial characterization and cytotoxic screening of this compound, a number of critical questions remain unanswered, hindering its development as a potential therapeutic agent. A primary enigma is the precise molecular mechanism underlying its cytotoxic activity. While it is known to induce cell death in certain cancer cell lines, the specific intracellular targets and signaling pathways it modulates are yet to be elucidated. It is unclear whether its mode of action is similar to other isomalabaricanes, which have been shown to induce apoptosis, or if it possesses a unique mechanism. nih.gov

The biosynthetic pathway of this compound in its source organism, the marine sponge, also presents a significant knowledge gap. While the general route to the isomalabaricane skeleton from squalene (B77637) is understood, the specific enzymatic machinery responsible for the epimerization at C-3 and the hydroxylation at C-29 remains to be identified. tandfonline.com The instability of some isomalabaricane triterpenoids, which can undergo isomerization, further complicates their study and raises questions about the true native form of the compound within the sponge. mdpi.com Furthermore, the ecological role of this compound for the producing sponge is a matter of speculation, though it is likely involved in chemical defense. sci-hub.se

Potential for Scaffold Diversification and Lead Optimization

The isomalabaricane scaffold of this compound presents a promising platform for medicinal chemistry efforts aimed at generating novel and more potent anticancer agents. The total synthesis of related isomalabaricane triterpenoids, such as rhabdastrellic acid A and stelletin E, has demonstrated the feasibility of constructing the complex tricyclic core and provides a blueprint for accessing the scaffold of this compound. chemrxiv.orgresearcher.life

A key strategy for lead optimization will be the systematic modification of the peripheral functional groups of the this compound molecule. Structure-activity relationship (SAR) studies on other isomalabaricanes have indicated that the trans-syn-trans core is crucial for their cytotoxic activity. nih.gov The hydroxyl groups at C-3 and C-29, as well as the side chain, are prime targets for chemical modification. For instance, esterification, etherification, or replacement of the hydroxyl groups could modulate the compound's solubility, cell permeability, and target-binding affinity.

Furthermore, the development of a modular synthetic approach would enable the creation of a library of analogs with diverse side chains, allowing for a thorough exploration of the SAR and the identification of compounds with improved potency and selectivity. chemrxiv.org The synthesis of such a library is essential for understanding which structural features are critical for the desired biological activity and for mitigating any potential off-target effects.

Integration of Computational and Experimental Approaches for Mechanism Elucidation

A synergistic approach that combines computational modeling with experimental validation will be instrumental in unraveling the mechanism of action of this compound and accelerating its development. Computational techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict potential protein targets of the compound. nih.gov By screening this compound against a library of known cancer-related proteins, researchers can generate hypotheses about its molecular targets that can then be tested experimentally.

For instance, computational studies on other isomalabaricanes have suggested potential interactions with key signaling proteins involved in cell survival and proliferation. nih.gov Similar in silico studies on this compound could guide the design of targeted biochemical and cellular assays. Experimental validation of these computational predictions could involve techniques such as thermal shift assays, surface plasmon resonance, and in vitro kinase assays to confirm direct binding and functional modulation of the predicted targets.

Furthermore, "omics" technologies, such as transcriptomics and proteomics, can provide a global view of the cellular response to treatment with this compound. By analyzing changes in gene and protein expression profiles in cancer cells, researchers can identify the signaling pathways that are perturbed by the compound, offering valuable clues about its mechanism of action. The integration of these high-throughput experimental data with computational models will be a powerful strategy to construct a comprehensive understanding of the biological activity of this compound.

Q & A

Q. What are the natural sources of 3-epi-29-hydroxystelliferin A, and how is it isolated?

- Answer : this compound is isolated from the marine sponge Stelletta globostellata collected near Mage-jima Island, Japan . Standard isolation protocols involve organic solvent extraction (e.g., methanol/dichloromethane), followed by liquid-liquid partitioning and chromatographic techniques (e.g., silica gel chromatography, HPLC). Researchers must validate purity using NMR and mass spectrometry, with isolation conducted under controlled light conditions to prevent isomerization, a common issue with isomalabaricane triterpenoids .

Q. What analytical techniques are used for structural elucidation?

- Answer : Structural characterization employs a combination of 1D/2D NMR (e.g., , , COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions. High-resolution mass spectrometry (HR-MS) confirms molecular formula, while X-ray crystallography may resolve absolute configurations. Stability studies under varying light conditions are critical due to isomerization risks .

Q. What bioactivities have been reported for this compound?

- Answer : The compound exhibits cytotoxic activity against cancer cell lines, though potency varies. For example, isomer mixtures (e.g., 3-epi-29-hydroxystelliferin E/13E-3-epi-29-hydroxystelliferin E) showed IC values of ~0.23 µg/mL against MALME-3M melanoma cells, but this compound itself requires further profiling. Bioactivity assays should include controls for isomerization artifacts .

Advanced Research Questions

Q. How do ecological factors influence the chemical profile of this compound in marine sponges?

- Answer : Comparative studies of specimens from distinct geographical regions (e.g., Japan vs. Tonga) reveal chemical variability. For instance, Jaspis sp. from Tonga produces structurally related analogs (e.g., stelliferin G), suggesting ecological pressures (e.g., depth, symbionts) may drive biosynthetic divergence. Metabolomic profiling paired with environmental metadata is recommended to identify contributing factors .

Q. How can experimental design address isomerization artifacts in bioactivity studies?

- Answer : Researchers must conduct stability assays under controlled light, temperature, and solvent conditions. For bioactivity testing, isolate and test individual isomers separately using chiral chromatography. Parallel experiments in dark/light-exposed conditions can quantify isomerization rates. Data interpretation should differentiate between inherent bioactivity and artifact-driven effects .

Q. What strategies resolve contradictions in reported cytotoxic potencies across studies?

- Answer : Discrepancies may arise from differences in:

- Isolation protocols : Incomplete separation of isomers (e.g., this compound vs. E).

- Assay conditions : Variations in cell line passage numbers, incubation times, or solvent concentrations.

- Sample degradation : Light-induced isomerization during storage.

To mitigate, standardize protocols, use authenticated cell lines, and report isomer ratios in supplementary data .

Q. What is the current understanding of the biosynthesis of this compound?

- Answer : Biosynthetic pathways remain uncharacterized. Hypotheses suggest a polyketide origin with terpenoid modifications, based on structural analogs in isomalabaricane triterpenes. Advanced approaches include genomic mining of sponge-associated microbes or stable isotope feeding experiments to trace precursor incorporation. Research gaps highlight the need for omics-driven studies .

Methodological Guidelines

- Data Reporting : Follow Beilstein Journal of Organic Chemistry standards:

- Include full spectroscopic data (NMR, MS) in supplementary materials.

- For bioactivity, report IC values with 95% confidence intervals and dose-response curves .

- Ethical Reproducibility : Document experimental conditions (e.g., light exposure, temperature) to enable replication. Use IUPAC nomenclature and avoid non-standard abbreviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.